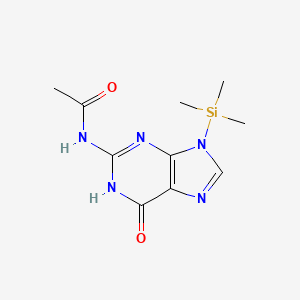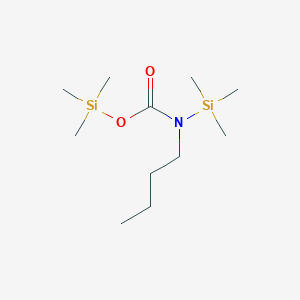
Trimethylsilyl butyl(trimethylsilyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl butyl(trimethylsilyl)carbamate is a chemical compound with the molecular formula C11H27NO2Si2 and a molecular weight of 261.51 g/mol . It is characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl butyl(trimethylsilyl)carbamate can be synthesized through the reaction of butyl carbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification . Another method involves the reaction of butyl isocyanate with trimethylsilyl alcohol under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl butyl(trimethylsilyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl iodide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trimethylsilyl chloride, trimethylsilyl iodide, and various oxidizing and reducing agents . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield oxidized derivatives, while substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Trimethylsilyl butyl(trimethylsilyl)carbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of trimethylsilyl butyl(trimethylsilyl)carbamate involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can act as protecting groups, preventing unwanted reactions and enhancing the stability of the compound . The compound can also participate in hydrogen bonding and other interactions, influencing its reactivity and behavior in different chemical environments .
Comparison with Similar Compounds
Trimethylsilyl butyl(trimethylsilyl)carbamate can be compared with other similar compounds, such as:
Trimethylsilyl chloride: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers.
Trimethylsilyl iodide: Used in substitution reactions to introduce trimethylsilyl groups into molecules.
N,O-Bis(trimethylsilyl)carbamate: Used in the silylation of alcohols, phenols, and carboxylic acids.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in different fields of scientific research .
Properties
CAS No. |
51041-99-7 |
|---|---|
Molecular Formula |
C11H27NO2Si2 |
Molecular Weight |
261.51 g/mol |
IUPAC Name |
trimethylsilyl N-butyl-N-trimethylsilylcarbamate |
InChI |
InChI=1S/C11H27NO2Si2/c1-8-9-10-12(15(2,3)4)11(13)14-16(5,6)7/h8-10H2,1-7H3 |
InChI Key |
IAJUACBORYMLGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C(=O)O[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)
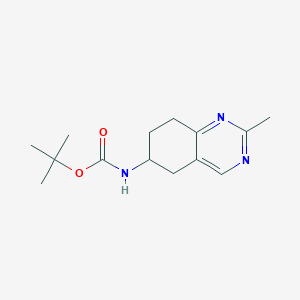

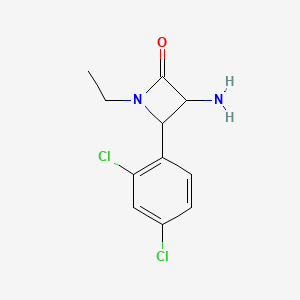
![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)
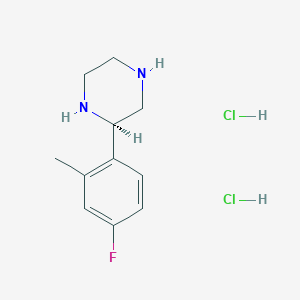
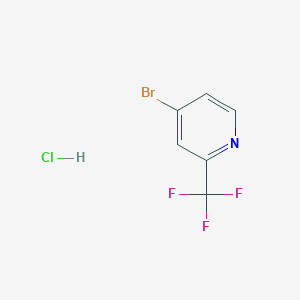
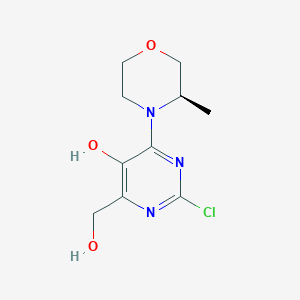
![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)
![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)


